Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate
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Overview
Description
Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound, in particular, is known for its unique chemical structure, which includes two chlorine atoms and two methyl groups attached to the indole ring, making it a valuable compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-Dichloroindole-2-carboxylate
- Methyl 1,6-Dimethylindole-2-carboxylate
- Methyl 4,5-Dichloro-1-methylindole-2-carboxylate
Uniqueness
Methyl 4,5-Dichloro-1,6-dimethylindole-2-carboxylate is unique due to the presence of both chlorine and methyl groups on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11Cl2NO2 |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
methyl 4,5-dichloro-1,6-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H11Cl2NO2/c1-6-4-8-7(11(14)10(6)13)5-9(15(8)2)12(16)17-3/h4-5H,1-3H3 |
InChI Key |
MLUSNRRNUDJKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2C)C(=O)OC)C(=C1Cl)Cl |
Origin of Product |
United States |
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